Menaquinone 10
Overview
Description
Menaquinone 10, also known as Vitamin K2, is a member of the menaquinone family, which is a group of compounds that play a crucial role in the electron transport chain in bacteria. Menaquinones are characterized by their varying lengths of isoprenoid side chains, and this compound specifically has ten isoprenoid units. This compound is essential for various biological processes, including blood clotting, bone health, and cardiovascular health.
Mechanism of Action
Target of Action
Menaquinone-10, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .
Mode of Action
Menaquinone-10 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is done through a proton ion channel that allows the protons to flow down the gradient, which causes a rotational conformational change in the complex resulting in the movements that produce and release ATP .
Biochemical Pathways
The synthesis of Menaquinone-10 by bacteria is a seven-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .
Pharmacokinetics
Menaquinones are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . More research is needed to fully understand the ADME properties of Menaquinone-10.
Result of Action
The primary known function of Menaquinone-10 is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Biochemical Analysis
Biochemical Properties
Menaquinone 10 participates in electron transport in all Gram-positive and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, and other enzymes present in the bacterial cell membrane . This compound is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It plays a role in cardiovascular and bone health, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It has been shown to stimulate protein synthesis in osteoblastic cells . Moreover, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc . It acts as a cofactor, facilitating the deposition of calcium in bones and preventing vascular calcification . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For instance, it has been observed that the partial depletion of this compound over time results in progressive slowing of growth . This is accompanied by a significant accumulation of demethylmenaquinone, the substrate of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Clinical studies have demonstrated the utility of this compound supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .
Metabolic Pathways
This compound is involved in several metabolic pathways . It is synthesized from chorismate using either a classical or an alternative pathway . The classical pathway involves enzymes such as MenF, MenD, MenH, MenC, MenE, MenB, yfbB (MenI), MenA, and MenG .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Subcellular Localization
The subcellular localization of this compound has been studied in various organisms . In Mycobacterium smegmatis, for instance, it has been found that the last two enzymes of the menaquinone biosynthesis pathway, MenG and MenJ, are associated with the intracellular membrane domain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 10 involves the condensation of a naphthoquinone ring with a polyisoprenoid side chain. The process typically starts with the synthesis of the naphthoquinone core, followed by the attachment of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce this compound in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, temperature, and aeration. Post-fermentation, the compound is extracted and purified using various techniques such as solvent extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions: Menaquinone 10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form menaquinol, which is an essential step in the electron transport chain.
Reduction: The reduction of this compound to menaquinol is a reversible process that plays a critical role in cellular respiration.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms in the isoprenoid side chain is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.
Major Products:
Oxidation and Reduction: The major products are menaquinone and menaquinol.
Substitution: The products vary depending on the substituent introduced into the molecule
Scientific Research Applications
Menaquinone 10 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transport and redox reactions.
Biology: this compound is studied for its role in cellular respiration and its impact on bacterial metabolism.
Medicine: Research focuses on its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.
Industry: this compound is used in the production of dietary supplements and fortified foods to enhance their nutritional value
Comparison with Similar Compounds
Menaquinone 10 is part of the menaquinone family, which includes compounds with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Menaquinone 9: Comprises nine isoprenoid units and is produced by certain bacteria.
Uniqueness of this compound: this compound is unique due to its longer isoprenoid side chain, which may influence its bioavailability and function in biological systems. It is less common in the human diet compared to other menaquinones but plays a crucial role in specific bacterial processes .
Properties
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQQATZYCNAKQB-UQUNHUMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200320 | |
Record name | Menaquinone 10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-40-0 | |
Record name | Menaquinone 10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menaquinone 10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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